Nortriptyline-d3 Hydrochloride
Overview
Description
Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression . It affects chemicals in the brain that may be unbalanced in people with depression .
Molecular Structure Analysis
This compound has a molecular formula of C19H22ClN . Its InChI isInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
. The molecular weight is 302.9 g/mol .
Scientific Research Applications
Electrochemical Analysis : Jain and Keisham (2008) investigated the electro reductive behavior of Nortriptyline Hydrochloride, revealing its reduction related to the C=C group. They developed a voltammetric method for its determination in tablets, using techniques like cyclic voltammetry and squarewave cathodic adsorptive stripping voltammetry (Jain & Keisham, 2008).
Preformulation Studies : Ledeți et al. (2017) conducted a compatibility evaluation between Nortriptyline Hydrochloride and various excipients, utilizing methods like ATR-FTIR analysis and thermal analysis. This study is vital for understanding the drug's stability and compatibility with other pharmaceutical components (Ledeți et al., 2017).
Spectrophotometric Determination : Rahman, Khatoon, and Rahman (2014) developed a spectrophotometric method for determining Nortriptyline Hydrochloride in pharmaceutical formulations. This method is based on derivatization with 1-chloro-2,4-dinitrobenzene in dimethyl sulfoxide medium (Rahman, Khatoon, & Rahman, 2014).
Environmental Impact Studies : Li, Sumarah, and Topp (2013) researched the persistence of Nortriptyline in agriculture soils, a crucial study for understanding its environmental impact and behavior in ecosystems (Li, Sumarah, & Topp, 2013).
Neuropharmacology Research : Fuxe et al. (1977) explored the mechanism of action of Nortriptyline, particularly its effects on serotonin receptors, which could partly explain its antidepressant actions (Fuxe et al., 1977).
Clinical Application in Smoking Cessation : Hall et al. (1998) studied the effect of Nortriptyline Hydrochloride in conjunction with cognitive-behavioral therapy on smoking cessation, particularly in smokers with a history of major depressive disorder (Hall et al., 1998).
Mechanism of Action
Target of Action
Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) . The primary targets of this compound are the serotonin and norepinephrine receptors in the neuronal cell membranes . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .
Mode of Action
This compound exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission . It also inhibits the activity of histamine, 5-hydroxytryptamine, and acetylcholine .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, this compound increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of major depressive disorder .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid absorption when administered orally . It has a distribution volume of 21.1 to 31.1 L/kg . Metabolism is primarily hepatic, with an extensive first-pass effect . The compound is excreted in urine as metabolites and small amounts of unchanged drug . These properties impact the bioavailability of this compound, which is important for its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in serotonergic and noradrenergic neurotransmission . This can lead to mood elevation, which is beneficial in the treatment of major depressive disorder . Additionally, this compound is also used off-label for the treatment of chronic pain and other conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Nortriptyline-d3 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with neurotransmitter systems. It inhibits the reuptake of norepinephrine and serotonin by binding to their respective transporters, thereby increasing their availability in the synaptic cleft. This interaction primarily involves the norepinephrine transporter (NET) and the serotonin transporter (SERT). Additionally, this compound exhibits affinity for muscarinic acetylcholine receptors, histamine receptors, and adrenergic receptors, contributing to its broad pharmacological profile .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances neurotransmitter signaling by preventing the reuptake of norepinephrine and serotonin. This leads to prolonged activation of their respective receptors, which can modulate downstream signaling pathways such as the cyclic AMP (cAMP) pathway. Furthermore, this compound can affect gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the norepinephrine and serotonin transporters, inhibiting their function and increasing neurotransmitter levels in the synaptic cleft. This inhibition is competitive, meaning this compound competes with the natural substrates of these transporters. Additionally, it can modulate the activity of various receptors, including muscarinic, histamine, and adrenergic receptors, through direct binding interactions. These interactions can lead to changes in receptor conformation and downstream signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods or under extreme conditions. In vitro studies have shown that this compound maintains its efficacy in inhibiting neurotransmitter reuptake over several hours. Long-term studies in vivo indicate that chronic administration can lead to adaptive changes in neurotransmitter systems, potentially altering its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it effectively inhibits norepinephrine and serotonin reuptake, leading to antidepressant-like effects. At high doses, it can cause adverse effects such as excessive sedation, anticholinergic effects, and cardiovascular disturbances. Studies in animal models have demonstrated a dose-dependent relationship, with higher doses leading to more pronounced pharmacological effects and potential toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolism involves demethylation and hydroxylation reactions, leading to the formation of active and inactive metabolites. These metabolites can further interact with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on central nervous system neurotransmitter systems. The compound can also bind to plasma proteins, affecting its distribution and bioavailability. Transporters such as P-glycoprotein may play a role in its cellular uptake and efflux .
Subcellular Localization
This compound is primarily localized in the cytoplasm and membrane compartments of cells. Its activity is influenced by its subcellular localization, as it needs to interact with membrane-bound transporters and receptors to exert its effects. Post-translational modifications, such as phosphorylation, can affect its targeting and function within specific cellular compartments .
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAYBENGXDALFF-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662159 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203784-52-5, 136765-48-5 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203784-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 136765-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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